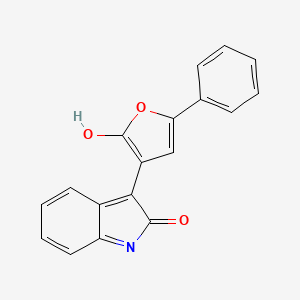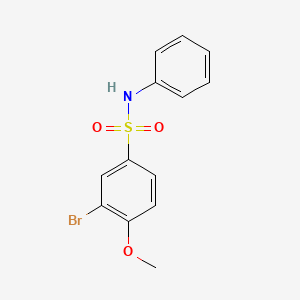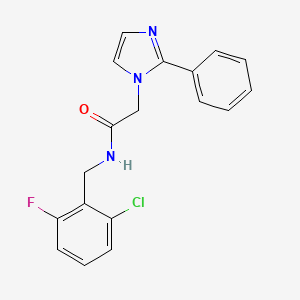
3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound with a furan ring and an indole ring. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one varies depending on its application. In cancer, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase C. It also activates the p53 pathway, which is involved in regulating cell cycle arrest and apoptosis. In inflammation, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one inhibits the activity of the transcription factor NF-κB, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Oxindole has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It also has antioxidant properties, which can protect cells from oxidative stress and damage. In addition, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to have analgesic and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method. It can also be easily modified to produce analogs with improved activity or specificity. However, one limitation is its low solubility in water, which can make it difficult to use in certain assays. In addition, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one. One direction is the development of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one analogs with improved activity or specificity for certain diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one, which can provide insight into its efficacy and safety in humans. Additionally, the study of the mechanism of action of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one in various diseases can provide new targets for drug development.
Métodos De Síntesis
Oxindole can be synthesized through various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of an aryl hydrazine with a ketone or aldehyde in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine with a carbonyl compound in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
Oxindole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In addition, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2-hydroxy-5-phenylfuran-3-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-16(12-8-4-5-9-14(12)19-17)13-10-15(22-18(13)21)11-6-2-1-3-7-11/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKACPZVIVJHAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)C3=C4C=CC=CC4=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(2-oxo-5-phenylfuran-3(2H)-ylidene)-1,3-dihydro-2H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-N-cyclohexyl-N-methylpyridin-2-amine](/img/structure/B5682380.png)
![6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B5682387.png)
![2,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5682393.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)propanamide](/img/structure/B5682404.png)
![(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol](/img/structure/B5682416.png)
![4-{4-[5-(azepan-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5682423.png)
![2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5682431.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)
![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5682471.png)
![9-[5-(methoxymethyl)-2-furoyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682478.png)
![4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5682481.png)
![8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682495.png)